N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Diazo-Coupling: This method involves the reaction of a diazonium salt with a benzothiazole derivative to introduce the bromo group.
Knoevenagel Condensation: This reaction is used to form the cyano group by condensing an aldehyde with a malononitrile in the presence of a base.
Biginelli Reaction: This multicomponent reaction can be employed to synthesize the benzothiazole core by reacting an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the cyano group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and proteins critical for the survival of pathogens or cancer cells. For example, it may inhibit the enzyme DprE1 in Mycobacterium tuberculosis, disrupting cell wall synthesis and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Exhibits antimicrobial properties.
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4OS/c22-17-7-8-18-19(10-17)28-21(25-18)26(13-15-2-1-9-24-12-15)20(27)16-5-3-14(11-23)4-6-16/h1-10,12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJIEAXOJBMMIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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